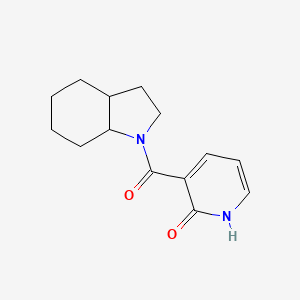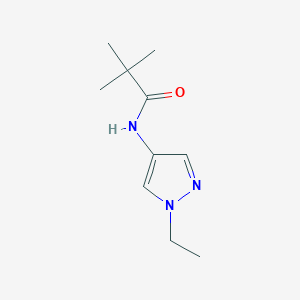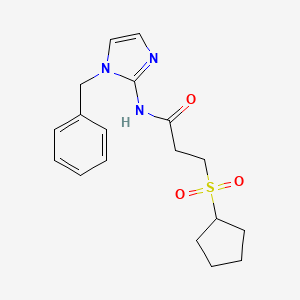
5-(diethylsulfamoyl)-N,2-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Diethylsulfamoyl)-N,2-dimethylbenzamide (DESDMB) is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biochemistry. It is a sulfonamide derivative that has been synthesized and studied for its mechanism of action and physiological effects. In
作用机制
The mechanism of action of 5-(diethylsulfamoyl)-N,2-dimethylbenzamide involves the binding of the molecule to the active site of carbonic anhydrase. The sulfonamide group of this compound forms a coordinate bond with the zinc ion at the active site, which inhibits the enzyme's activity. This inhibition disrupts the balance of acid and base in the body, which can have therapeutic effects in certain diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Inhibition of carbonic anhydrase activity can lead to a decrease in intraocular pressure, making it a potential treatment for glaucoma. This compound has also been shown to have anticonvulsant activity, making it a potential treatment for epilepsy. Additionally, this compound has been studied for its potential anticancer activity, as it has been shown to inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
5-(diethylsulfamoyl)-N,2-dimethylbenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for the study of 5-(diethylsulfamoyl)-N,2-dimethylbenzamide. One direction is the development of more potent derivatives of this compound that can be used as therapeutic agents. Another direction is the development of more efficient synthesis methods for this compound and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and biochemistry.
Conclusion
In conclusion, this compound is a sulfonamide derivative that has potential applications in medicine and biochemistry. Its synthesis method involves the reaction of 5-amino-N,2-dimethylbenzamide with diethyl sulfamoyl chloride. This compound inhibits the activity of carbonic anhydrase, which has potential therapeutic applications in the treatment of glaucoma, epilepsy, and cancer. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of more potent derivatives and more efficient synthesis methods.
合成方法
The synthesis of 5-(diethylsulfamoyl)-N,2-dimethylbenzamide involves the reaction of 5-amino-N,2-dimethylbenzamide with diethyl sulfamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
科学研究应用
5-(diethylsulfamoyl)-N,2-dimethylbenzamide has been studied for its potential applications in medicine and biochemistry. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition has potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and cancer. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
属性
IUPAC Name |
5-(diethylsulfamoyl)-N,2-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-5-15(6-2)19(17,18)11-8-7-10(3)12(9-11)13(16)14-4/h7-9H,5-6H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKUFERKNLKGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile](/img/structure/B7545148.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine](/img/structure/B7545165.png)
![N-[2-(1-methylimidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7545173.png)
![(E)-3-[3-[(2-bromo-4-fluorophenyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545176.png)
![1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-[2-(2,4,6-trimethylphenyl)ethyl]urea](/img/structure/B7545186.png)



![N-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B7545225.png)


![N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B7545247.png)
![1-(4-imidazol-1-ylphenyl)-N-[[3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]methanamine](/img/structure/B7545250.png)
![1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea](/img/structure/B7545258.png)